molecular formula C11H15Cl2N B1331159 Benzenemethanamine, N-butyl-3,4-dichloro- CAS No. 60509-37-7

Benzenemethanamine, N-butyl-3,4-dichloro-

Cat. No. B1331159
CAS No.: 60509-37-7
M. Wt: 232.15 g/mol
InChI Key: YVZJVLADBODSAQ-UHFFFAOYSA-N
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Patent
US09346795B2

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, 3,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and butan-1-amine (4.18 g, 57.1 mmol) were converted to the title compound (7.09 g, 53%). 1H NMR (CDCl3) δ 7.45 (d, J=2.0 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H), 7.19 (dd, J=2.0, 8.1 Hz, 1H), 3.79 (s, 2H), 2.68-2.59 (m, 2H), 1.59-1.45 (m, 2H), 1.36 (qd, J=7.3, 15.0 Hz, 2H), 0.92 (t, J=7.4 Hz, 3H); MS (ESI+) m/z 232.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH:5]=O.[CH2:11]([NH2:15])[CH2:12][CH2:13][CH3:14]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5][NH:15][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1Cl
Name
Quantity
4.18 g
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CNCCCC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.09 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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